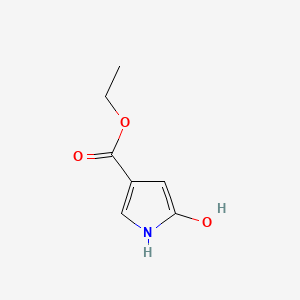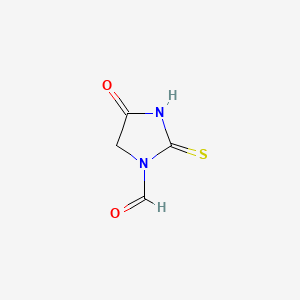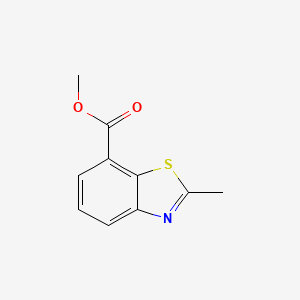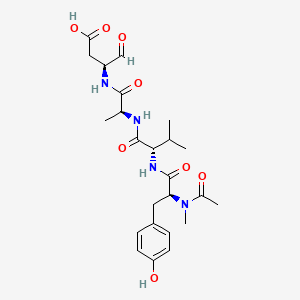
PROTEIN KINASE C ALPHA PEPTIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Protein kinase C alpha peptide is a member of the protein kinase C family, which is a group of serine/threonine kinases involved in various cellular processes. This compound plays a crucial role in signal transduction, regulating functions such as cell proliferation, differentiation, and apoptosis. It is activated by signals that lead to the hydrolysis of membrane phospholipids, resulting in the production of diacylglycerol and calcium ions, which are essential for its activation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Protein kinase C alpha peptide can be synthesized using solid-phase peptide synthesis, a method that involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for the protection of amino groups. The synthesis involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The Fmoc group is removed to expose the amino group.
Coupling: The next amino acid is coupled to the growing peptide chain using a coupling reagent such as HBTU (O-benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected using a cleavage cocktail containing trifluoroacetic acid.
Industrial Production Methods: Industrial production of this compound involves large-scale solid-phase peptide synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions: Protein kinase C alpha peptide undergoes various chemical reactions, including:
Phosphorylation: Addition of phosphate groups to serine or threonine residues by kinases.
Oxidation: Modification of cysteine residues by reactive oxygen species.
Acetylation: Addition of acetyl groups to lysine residues by acetyltransferases.
Common Reagents and Conditions:
Phosphorylation: ATP (adenosine triphosphate) as the phosphate donor, catalyzed by kinases.
Oxidation: Hydrogen peroxide or other reactive oxygen species.
Acetylation: Acetyl-CoA as the acetyl donor, catalyzed by acetyltransferases.
Major Products:
Phosphorylated this compound: Resulting from phosphorylation.
Oxidized this compound: Resulting from oxidation.
Acetylated this compound: Resulting from acetylation.
Applications De Recherche Scientifique
Protein kinase C alpha peptide has numerous applications in scientific research, including:
Chemistry: Used as a model peptide for studying kinase-substrate interactions and phosphorylation mechanisms.
Biology: Investigated for its role in cellular signaling pathways, cell cycle regulation, and apoptosis.
Medicine: Explored as a potential therapeutic target for diseases such as cancer, cardiovascular diseases, and neurological disorders.
Industry: Utilized in the development of kinase inhibitors and activators for drug discovery and development
Mécanisme D'action
Protein kinase C alpha peptide exerts its effects by phosphorylating target proteins on serine or threonine residues. The activation of this compound involves the binding of diacylglycerol and calcium ions, leading to its translocation to the cell membrane. Once activated, it interacts with various adapter proteins and localizes to specific cellular compartments, where it phosphorylates target proteins involved in diverse cellular processes such as proliferation, differentiation, and apoptosis .
Comparaison Avec Des Composés Similaires
Protein kinase C alpha peptide is part of the protein kinase C family, which includes several isoforms with distinct regulatory mechanisms and functions. Similar compounds include:
Protein Kinase C Beta Peptide: Involved in immune responses and cell proliferation.
Protein Kinase C Delta Peptide: Plays a role in apoptosis and cell differentiation.
Protein Kinase C Epsilon Peptide: Implicated in cardiac function and neuroprotection.
Uniqueness: this compound is unique due to its ubiquitous expression and involvement in a wide range of cellular functions. Its activation by diacylglycerol and calcium ions, along with its ability to translocate to specific cellular compartments, distinguishes it from other isoforms .
Propriétés
Numéro CAS |
163702-20-3 |
|---|---|
Formule moléculaire |
C78H125N21O20 |
Poids moléculaire |
1676.985 |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C78H125N21O20/c1-12-43(10)63(75(115)90-50(32-39(2)3)68(108)87-48(25-27-57(81)101)67(107)93-54(37-100)70(110)86-44(11)64(104)96-62(42(8)9)78(118)119)97-72(112)56-24-19-31-99(56)76(116)52(34-46-36-84-38-85-46)91-74(114)61(41(6)7)95-69(109)51(33-45-20-14-13-15-21-45)89-66(106)49(26-28-58(82)102)88-71(111)55-23-18-30-98(55)77(117)53(35-59(83)103)92-73(113)60(40(4)5)94-65(105)47(80)22-16-17-29-79/h13-15,20-21,36,38-44,47-56,60-63,100H,12,16-19,22-35,37,79-80H2,1-11H3,(H2,81,101)(H2,82,102)(H2,83,103)(H,84,85)(H,86,110)(H,87,108)(H,88,111)(H,89,106)(H,90,115)(H,91,114)(H,92,113)(H,93,107)(H,94,105)(H,95,109)(H,96,104)(H,97,112)(H,118,119)/t43-,44-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,60-,61-,62-,63-/m0/s1 |
Clé InChI |
NBINJJMVUJUWBI-APQSRMTRSA-N |
SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CN=CN2)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)N)NC(=O)C4CCCN4C(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCCCN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Thallium hydrotris[3-(2-pyridyl)pyrazol-1-YL]borate](/img/structure/B573816.png)



![2-Fluorofuro[3,4-b]pyridine-5,7-dione](/img/structure/B573834.png)

